3-Oxopiperidine-4-carbonitrile
Overview
Description
3-Oxopiperidine-4-carbonitrile: is a heterocyclic organic compound with the molecular formula C₆H₈N₂O It is characterized by a piperidine ring substituted with a keto group at the third position and a nitrile group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxopiperidine-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-cyanobutanal with ammonia or primary amines, followed by cyclization to form the piperidine ring. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved efficiency. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Oxopiperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The nitrile group can be reduced to form primary amines, which can be further functionalized.
Substitution: The nitrile and keto groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride is often employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under mild to moderate conditions, often in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or esters.
Reduction: Primary amines or secondary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: 3-Oxopiperidine-4-carbonitrile is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as a precursor to bioactive molecules. It can be used in the synthesis of enzyme inhibitors or receptor modulators, which are important in the study of biochemical pathways and disease mechanisms.
Medicine: this compound and its derivatives have shown promise in the development of new therapeutic agents. They are investigated for their potential to treat various conditions, including cancer, neurological disorders, and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for applications in polymer synthesis, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 3-Oxopiperidine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biochemical pathways. For example, it can inhibit enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in neurological disorders. The molecular targets and pathways involved vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Piperidine-4-carbonitrile: Lacks the keto group, making it less reactive in certain chemical reactions.
3-Hydroxypiperidine-4-carbonitrile: Contains a hydroxyl group instead of a keto group, leading to different reactivity and applications.
3-Oxopiperidine-4-carboxylic acid:
Uniqueness: 3-Oxopiperidine-4-carbonitrile is unique due to the presence of both a keto and a nitrile group on the piperidine ring. This dual functionality allows for a wide range of chemical transformations and applications, making it a versatile compound in various fields of research and industry.
Biological Activity
3-Oxopiperidine-4-carbonitrile is an organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring with a carbonitrile group and a ketone functional group. Its structural formula can be represented as follows:
This structure contributes to its reactivity and interaction with biological targets, making it a subject of interest in drug development.
The biological activity of this compound is closely linked to its ability to interact with specific enzymes and receptors. The compound has been shown to modulate the activity of various molecular targets, which can lead to therapeutic effects in several disease pathways. For instance, it may inhibit enzymes involved in inflammatory processes or cancer progression, thus offering potential as an anti-inflammatory or anticancer agent.
Therapeutic Applications
Research indicates that this compound derivatives have shown promise in treating conditions such as:
- Cancer : Some studies suggest that derivatives can inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival.
- Inflammation : The compound may exert anti-inflammatory effects by modulating inflammatory mediators.
- Neurological Disorders : Potential applications in treating neurodegenerative diseases have also been explored due to its ability to cross the blood-brain barrier.
In Vitro Studies
Several in vitro studies have demonstrated the cytotoxic effects of this compound derivatives on various cancer cell lines. For example, a study showed that specific derivatives exhibited significant antiproliferative activity against breast cancer cells, with IC50 values indicating effective concentrations for inducing cell death .
Case Studies
- Anticancer Activity : A case study involving the synthesis of 3-oxopiperidine derivatives revealed their potential as selective inhibitors of cancer cell lines. The study highlighted the relationship between structural modifications and enhanced biological activity, suggesting that specific substituents could improve potency against target cells .
- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of piperidine derivatives, including this compound. The results indicated a dose-dependent reduction in pro-inflammatory cytokines in vitro, supporting its therapeutic potential for inflammatory diseases .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
Compound Name | Structural Features | Notable Activities |
---|---|---|
4-Oxopiperidine-3-carbonitrile | Similar piperidine structure | Antitumor activity |
Piperidine-4-carbonitrile | Lacks the oxo group | General antimicrobial properties |
3-Cyanopiperidine | Contains only a cyano group | Limited biological activity |
This table illustrates how variations in structure can lead to differences in biological activity, emphasizing the importance of functional groups in determining therapeutic efficacy.
Properties
IUPAC Name |
3-oxopiperidine-4-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-3-5-1-2-8-4-6(5)9/h5,8H,1-2,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOCTCWXZKMZSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(=O)C1C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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